Product packaging for 2-Amino-1-methylpyrrole hydrochloride(Cat. No.:)

2-Amino-1-methylpyrrole hydrochloride

Cat. No.: B13847829
M. Wt: 132.59 g/mol
InChI Key: PQSIVSNHVMVBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1-methylpyrrole hydrochloride is an N-methylated pyrrole derivative intended for use as a versatile synthetic intermediate in research and development. As a substituted pyrrole, this compound serves as a key building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles frequently found in pharmacologically active molecules . Pyrrole derivatives are recognized for their broad biological activities and are investigated for their potential in various therapeutic areas . Researchers utilize related N-methylpyrrole structures in designing novel compounds, such as inhibitors of crucial enzymes like glutathione reductase, which is a target in antimalarial and anticancer drug discovery research . The structural motif of the pyrrole ring is a privileged scaffold in medicinal chemistry and is present in several natural products and FDA-approved drugs . When handling this compound, appropriate safety protocols should be followed. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or hazardous material. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClN2 B13847829 2-Amino-1-methylpyrrole hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

IUPAC Name

1-methylpyrrol-2-amine;hydrochloride

InChI

InChI=1S/C5H8N2.ClH/c1-7-4-2-3-5(7)6;/h2-4H,6H2,1H3;1H

InChI Key

PQSIVSNHVMVBGI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1N.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Amino 1 Methylpyrrole Hydrochloride and Its Precursors/derivatives

Direct Synthetic Routes to 2-Aminopyrroles

Metal-Free Domino Methodologies for 2-Aminopyrroles

Recent advancements have focused on metal-free domino reactions to construct the 2-aminopyrrole scaffold, offering a more sustainable and cost-effective alternative to transition-metal-catalyzed methods. nih.gov

A novel and facile metal-free domino methodology has been developed for the synthesis of substituted 2-aminopyrroles starting from N-alkynyl, N′-vinyl hydrazides (AVHs). nih.govacs.org This process is initiated by a previously unprecedented propargylic 3,4-diaza Cope rearrangement of the AVH platform. nih.gov This sigmatropic rearrangement is followed by a tandem sequence of isomerization and a 5-exo-dig N-cyclization reaction to furnish the 2-aminopyrrole ring. nih.govacs.org

The reaction conditions can be optimized to control the protecting groups on the resulting 2-aminopyrrole. For instance, heating the starting AVH in refluxing xylenes (B1142099) for 24 hours leads to a monoprotected 2-aminopyrrole in high yield. nih.gov A study demonstrated that using a model N-alkynyl, N'-vinyl hydrazide platform (AVH 4a) in refluxing xylenes for 24 hours resulted in an 82% yield of the monoprotected 2-aminopyrrole 12a. acs.org The reaction time is dependent on the substituents, ranging from 24 to 72 hours. acs.org This strategy has been successfully applied to create a library of 29 different 2-aminopyrroles with diverse substitution patterns. nih.gov

Scope of the Domino Reaction for 2-Aminopyrrole Synthesis acs.org
EntryStarting Material (AVH)SolventTime (h)Product(s)Yield (%)
14aToluene247a17
24aToluene7212a50
34aXylenes2412a82
74bXylenes2412b81
94cXylenes7212c72
184gXylenes2412g70

Cascade Reactions for Densely Functionalized 2-Aminopyrroles

Cascade reactions provide an efficient pathway to construct highly functionalized 2-aminopyrroles from simple starting materials in a one-pot fashion. These reactions involve a sequence of intramolecular and intermolecular transformations that build molecular complexity rapidly.

One such strategy involves a multicomponent tether catalysis protocol. This approach synthesizes 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) by refluxing a mixture of ethyl 2-(pyridin-2-yl)acetates, various arylglyoxal monohydrates, and different heterocyclic ketene (B1206846) aminals in ethanol. acs.org This cascade reaction proceeds through a novel mechanism that includes tether catalysis and a decarboxylation step, yielding a variety of highly functionalized PMAPs in moderate to good yields. acs.org The reaction mechanism is initiated by a 1,2-addition of the 2-(pyridin-2-yl)acetate to the arylglyoxal monohydrate, followed by enolate formation and a series of intramolecular cyclization reactions. acs.org

Another approach utilizes a base-promoted tandem Michael addition, elimination, and aromatization sequence. This method constructs fully substituted 2-aminopyrroles from Morita-Baylis-Hillman (MBH) acetates and 1,1-enediamines (EDAMs) or heterocyclic ketene aminals (HKAs). This strategy is highly efficient and provides access to 2-aminopyrroles with diverse molecular structures under moderate reaction conditions.

New Approaches to Methyl 4-Amino-1-methylpyrrole-2-carboxylate Hydrochloride

Methyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride is a key precursor for various more complex molecules. A documented synthetic route to this compound starts from 1-methylpyrrole (B46729). researchgate.net The synthesis involves a five-step sequence: researchgate.net

Acylation: Introduction of an acyl group onto the pyrrole (B145914) ring.

Nitrification: Introduction of a nitro group.

Esterification: Formation of the methyl ester.

Reduction: Reduction of the nitro group to an amino group.

Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Pyrrole Ring Formation Strategies Applicable to 2-Amino-1-methylpyrrole System

Classic pyrrole ring syntheses can be adapted to produce 2-aminopyrrole derivatives. These methods involve the condensation of specific building blocks to form the heterocyclic core.

Modified Knorr Pyrrole Synthesis Using α-Aminoaldehydes and 1,3-Dicarbonyls

The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the reaction of an α-aminoketone with a β-ketoester. acs.org A modern, catalytic variation of this reaction has been developed that is applicable to the synthesis of highly substituted pyrroles.

A zirconium-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles has been reported, which utilizes the direct reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds. acs.orgorganic-chemistry.orgorganic-chemistry.org The N-acyl α-aminoaldehydes are readily prepared from the corresponding α-amino acids. organic-chemistry.orgorganic-chemistry.org This reaction proceeds under mild conditions, often at room temperature or 50 °C, using ZrOCl₂·8H₂O as the catalyst in a THF/H₂O solvent system, with yields reaching up to 88%. organic-chemistry.org

The proposed mechanism for this transformation differs from the classic Knorr synthesis. It is suggested to begin with a Zr-catalyzed Knoevenagel condensation, followed by an intramolecular attack of the amide moiety onto the adjacent ketone of the 1,3-dicarbonyl. acs.org A series of proton transfers and the loss of a water molecule then furnish the N-acylpyrrole. acs.org This method is tolerant of a wide range of functional groups on both the aminoaldehyde and the 1,3-dicarbonyl components. organic-chemistry.orgorganic-chemistry.org

Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles organic-chemistry.org
α-Aminoaldehyde Substrate1,3-Dicarbonyl SubstrateCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
N-Boc-phenylalaninalDibenzoylmethane1050688
N-Cbz-valinalDibenzoylmethane1050685
N-Boc-alaninalAcetylacetone10rt678
N-Boc-glycinalDibenzoylmethane3050665
N-Boc-methioninalDibenzoylmethane1050682

Paal-Knorr Condensation and its Variants for N-Substituted Pyrroles

The Paal-Knorr pyrrole synthesis is a widely utilized and robust method for constructing the pyrrole ring. nih.gov It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), making it particularly suitable for the synthesis of N-substituted pyrroles. nih.govhumanjournals.com To generate the 1-methylpyrrole core relevant to the target compound, methylamine (B109427) is used as the nitrogen source.

The reaction is typically performed under mild, neutral, or weakly acidic conditions. nih.gov While the reaction can proceed without a catalyst, the addition of a weak acid, such as acetic acid, can accelerate the process. nih.gov However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) derivatives as the major byproduct. nih.govnih.gov The mechanism involves the initial formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgresearchgate.net

Numerous catalysts have been developed to improve the efficiency and environmental footprint of the Paal-Knorr synthesis. These include both Brønsted and Lewis acids. nih.govorganic-chemistry.org Modern variations have introduced catalysts that allow the reaction to proceed under solvent-free conditions or in greener solvents like water. organic-chemistry.orgacs.org For instance, catalysts such as CATAPAL 200 (an alumina-based catalyst) and copper iodide on activated carbon have been shown to be effective for the synthesis of N-substituted pyrroles with high yields and reduced reaction times. organic-chemistry.orgnih.gov

Variants of the Paal-Knorr synthesis also exist, which utilize surrogates for the 1,4-dicarbonyl compound. A common and practical alternative is 2,5-dimethoxytetrahydrofuran, which can condense with various amines in the presence of a catalyst like iron(III) chloride in water to afford N-substituted pyrroles. rsc.org This approach offers an operationally simple and economical route to these important heterocyclic structures.

Interactive Table: Catalysts and Conditions for Paal-Knorr Synthesis of N-Substituted Pyrroles

Catalyst Amine Source Solvent Key Advantages
Acetic Acid Primary Amine Various Mild conditions, accelerates reaction
CATAPAL 200 Primary Amine Solvent-free High yields, short reaction time, catalyst reusability
Copper Iodide/Carbon Primary Amine Solvent-free Excellent yields, simple procedure
Iron(III) Chloride Primary Amine Water "Green" solvent, mild conditions, economical

Hantzsch Pyrrole Synthesis and Related Condensation Reactions

The Hantzsch pyrrole synthesis is another classical, multi-component reaction that provides a versatile route to highly substituted pyrroles. researchgate.netresearchgate.net The standard reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. organic-chemistry.orgrsc.org The use of a primary amine, such as methylamine, allows for the direct synthesis of N-substituted pyrroles.

The reaction mechanism begins with the formation of an enamine intermediate from the reaction between the β-ketoester and the amine. organic-chemistry.org This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent steps involve an intramolecular cyclization and a dehydration event to form the final aromatic pyrrole product. organic-chemistry.orgwikipedia.org

While the Hantzsch synthesis is a powerful tool, conventional methods can sometimes suffer from modest yields and a limited scope of reactants. researchgate.net To address these limitations, several modern variations have been developed. These include the use of non-conventional conditions such as organocatalysts (e.g., DABCO) in green solvents like water, solid-phase synthesis to facilitate product purification, and microwave-assisted reactions to reduce reaction times. researchgate.netrsc.org These advancements have rejuvenated the Hantzsch synthesis, making it a more efficient and environmentally benign method for accessing functionalized pyrroles. researchgate.net

The Hantzsch synthesis is one of several important condensation reactions for pyrrole formation, alongside the Paal-Knorr and Knorr syntheses. The Knorr pyrrole synthesis, for instance, involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group (like a β-ketoester). rsc.orgwikipedia.org Each of these methods offers a different strategic approach to assembling the pyrrole ring, with the choice of method often depending on the availability of starting materials and the desired substitution pattern on the final product.

Interactive Table: Comparison of Key Pyrrole Syntheses

Synthesis Method Key Reactants Nitrogen Source Typical Product
Paal-Knorr 1,4-Dicarbonyl compound Ammonia or Primary Amine Symmetrically or unsymmetrically substituted pyrroles
Hantzsch β-Ketoester, α-Haloketone Ammonia or Primary Amine Polysubstituted pyrroles with specific ester functionalities

| Knorr | α-Amino-ketone, β-Ketoester | α-Amino-ketone | Polysubstituted pyrroles, often with ester and alkyl groups |

Cyclization Reactions Involving Nitrogen-Containing Precursors

Beyond the classical named reactions that assemble the pyrrole ring from multiple components, numerous synthetic strategies rely on the cyclization of acyclic precursors that already contain the requisite nitrogen atom. These methods are diverse and often provide access to pyrroles with substitution patterns that are difficult to achieve through other means.

A prominent strategy involves the intramolecular cyclization of various unsaturated amine derivatives. For example, N-propargylamines can undergo a base-mediated intramolecular cyclization to afford a range of structurally diverse pyrroles in high yields. organic-chemistry.org Similarly, N-homoallylic amines can be used as precursors in palladium(II)-catalyzed oxidative processes that involve an intramolecular aza-Wacker cyclization to form the pyrrole ring. nih.govorganic-chemistry.org Metal-catalyzed hydroamination of substrates like N-(3-butynyl)-sulfonamides also provides a direct route to dihydropyrroles, which can be subsequently oxidized to the corresponding pyrroles. rsc.org

Azides are another class of nitrogen-containing precursors that can be effectively used in pyrrole synthesis. Dienyl azides, for instance, can be converted into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using transition metal catalysts such as zinc iodide or rhodium complexes. organic-chemistry.org This method is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.org

The Piloty-Robinson pyrrole synthesis is a classic example that utilizes azines, which are derived from the condensation of two equivalents of a ketone with hydrazine. wikipedia.org Upon heating in the presence of an acid catalyst, these azines undergo a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia to yield the pyrrole ring. wikipedia.org

Other notable methods include the Barton-Zard synthesis, which constructs the pyrrole ring from the reaction of a nitroalkene with an isocyanoacetate, and the Van Leusen synthesis, which employs tosylmethyl isocyanide (TosMIC) as a key reagent. pharmaguideline.com Additionally, tandem reactions, such as the silver-mediated amination/oxidation of secondary amine-tethered alkynes, offer efficient one-pot procedures for the synthesis of functionalized pyrroles. nih.gov

Interactive Table: Summary of Cyclization Reactions with Nitrogen-Containing Precursors

Precursor Type Reaction Name/Type Key Features
N-Propargylamines Base-mediated Intramolecular Cyclization Broad applicability, tolerates various functional groups.
N-Homoallylic amines Palladium-catalyzed Oxidative Cyclization Forms C-C and C-N bonds in a cascade process.
Dienyl Azides Transition Metal-catalyzed Cyclization Mild, room-temperature reaction with good functional group tolerance.
Azines (from ketones) Piloty-Robinson Synthesis Acid-catalyzed thermal rearrangement.
Nitroalkenes Barton-Zard Synthesis Reaction with isocyanoacetate followed by cyclization.

Salt Formation and Crystalline Structure Engineering of 2-Amino-1-methylpyrrole Hydrochloride

The conversion of a free amine, such as 2-Amino-1-methylpyrrole, into a salt form is a critical step in chemical and pharmaceutical development. The hydrochloride salt is one of the most common forms, chosen to enhance properties such as solubility, stability, and ease of handling. spectroscopyonline.com The process of salt formation is an acid-base reaction where the basic amino group on the pyrrole ring reacts with hydrochloric acid. youtube.com This results in the protonation of the amino group to form an aminopyrrolium cation, with the chloride ion acting as the counter-ion. spectroscopyonline.comyoutube.com

The formation of the hydrochloride salt renders the molecule ionic, which generally increases its polarity and water solubility. spectroscopyonline.com This is a crucial attribute, as many organic molecules with amine groups are otherwise poorly soluble in aqueous media. spectroscopyonline.com Furthermore, crystalline salts are often more stable and easier to purify than the corresponding free base, which may be an oil or a low-melting solid. youtube.com

Several established methods are employed for the preparation of amine hydrochloride salts. The selection of a specific method depends on the properties of the free base and the desired final product characteristics, such as crystal size and purity. A common approach involves dissolving the amine in a dry organic solvent, such as ethanol, diethyl ether, or dioxane, and then introducing a solution of hydrogen chloride in a compatible solvent or bubbling dry hydrogen chloride gas through the solution. researchgate.netsciencemadness.org This typically leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration. researchgate.net

Table 1: Common Methodologies for Amine Hydrochloride Salt Formation

Method Description Typical Solvents Key Advantages
Anhydrous HCl in Solvent A solution of anhydrous HCl in an organic solvent is added to a solution of the amine. researchgate.net Dioxane, Ethanol, Diethyl Ether, Isopropanol Good control over stoichiometry; often yields clean precipitation. researchgate.netnih.gov
Aqueous HCl Concentrated or dilute aqueous HCl is added to a solution of the amine, followed by precipitation with a non-polar solvent. sciencemadness.org Isopropanol (IPA), Acetone, Ether Simple to perform; useful when anhydrous conditions are not critical. sciencemadness.org
HCl Gas Introduction Dry HCl gas is bubbled directly through a solution of the amine in an organic solvent. researchgate.net Ethanol, Diethyl Ether Avoids the introduction of additional solvent; can be efficient for scale-up.

Crystalline structure engineering involves the systematic control of the solid-state architecture of a compound to modulate its physical and chemical properties. While specific crystallographic data for this compound are not extensively detailed in publicly available research, the principles of crystal engineering are directly applicable. Key areas of this discipline include the study of polymorphism, and the formation of solvates, hydrates, and co-crystals. rsc.orgresearchgate.net

Polymorphism is the ability of a compound to exist in two or more different crystal structures. rsc.org Different polymorphs of the same compound can exhibit significant variations in properties like melting point, dissolution rate, and stability. nih.gov The formation of different polymorphs can be influenced by crystallization conditions such as solvent choice, temperature, and rate of cooling. For this compound, it is conceivable that different crystallization protocols could lead to the isolation of distinct polymorphs.

The engineering of crystalline forms can also involve the creation of co-crystals or multi-component salts. A co-crystal consists of the active molecule and a neutral "co-former" molecule combined in a stoichiometric ratio within the same crystal lattice. nih.govnih.gov In some cases, a system can exhibit salt/co-crystal polymorphism, where the same components can form either a salt (with proton transfer) or a co-crystal (without proton transfer) depending on the conditions. nih.gov While hydrochloride formation is definitively a salt, further engineering could explore co-crystals of the free 2-Amino-1-methylpyrrole base with other pharmaceutically acceptable acids or co-formers to generate novel solid forms with tailored properties.

Table 2: Key Concepts in Crystalline Structure Engineering

Concept Definition Potential Impact on Properties
Polymorphism The existence of a solid material in more than one crystalline form. rsc.org Affects solubility, dissolution rate, stability, and melting point. nih.gov
Co-crystals Crystalline structures composed of two or more different molecules in the same crystal lattice in a defined stoichiometric ratio. nih.gov Can improve solubility, bioavailability, and physical stability without altering the covalent structure of the primary molecule.
Hydrates/Solvates Crystalline forms that incorporate solvent molecules (water for hydrates) into the crystal lattice. Can influence crystal habit, stability, and dissolution characteristics.
Hydrogen Bonding A strong type of intermolecular dipole-dipole interaction between a hydrogen atom and an electronegative atom (e.g., N, O, Cl). nih.gov A primary directional force that dictates the packing arrangement and overall structure of the crystal.

Reaction Mechanisms and Chemical Reactivity of 2 Amino 1 Methylpyrrole Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles, more so than benzene. libretexts.org The rate and orientation of electrophilic attack are significantly influenced by the substituents on the ring.

Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position. This preference is due to the greater stabilization of the cationic intermediate (arenium ion), which can be described by three resonance structures, compared to only two resonance structures for attack at the C3 (β) position. echemi.comstackexchange.com

In 2-Amino-1-methylpyrrole, the C2 position is already substituted. The directing influence of the existing groups—the N-methyl and the C2-amino group—determines the position of further substitution.

N-Methyl Group (-CH₃): The methyl group on the nitrogen atom is an activating group. It enhances the electron density of the pyrrole ring through an inductive effect, further increasing its reactivity towards electrophiles compared to unsubstituted pyrrole. researchgate.net

Amino Group (-NH₂): The amino group at the C2 position is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrrole ring through resonance. This effect strongly increases the nucleophilicity of the ring carbons.

The combined electronic effects of the strongly activating -NH₂ group and the activating -NCH₃ group make the pyrrole ring highly susceptible to electrophilic attack. The directing influence of the C2-amino group is dominant. As a strong ortho- and para-directing group, it would direct incoming electrophiles to the C3 and C5 positions. Given that the C5 position is sterically less hindered and is also an α-position relative to the ring nitrogen, electrophilic substitution is expected to occur predominantly at the C5 position . Attack at the C4 position is also possible but generally less favored.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 2-Amino-1-methylpyrrole

Position of Attack Directing Influence Predicted Outcome
C3 Ortho to -NH₂ group Minor Product
C4 Meta to -NH₂ group Least Favored

The high reactivity of the pyrrole ring requires mild conditions for halogenation and nitration to avoid polymerization or the formation of multiple substitution products. stackexchange.comwikipedia.org

Halogenation: The halogenation of pyrroles is often carried out with reagents like sulfuryl chloride (SO₂Cl₂) for chlorination or N-bromosuccinimide (NBS) for bromination. wikipedia.orgrsc.org For 2-Amino-1-methylpyrrole, the reaction would proceed regioselectively based on the electronic effects discussed previously. For instance, bromination of methyl 2-pyrrolecarboxylate yields a mixture of 4- and 5-bromo derivatives, with the 4,5-dibromo product forming with excess reagent. rsc.org Given the stronger activating nature of the amino group compared to an ester, halogenation of 2-Amino-1-methylpyrrole is expected to be rapid and primarily yield the 5-halo-2-amino-1-methylpyrrole. Careful control of stoichiometry and temperature is necessary to achieve mono-halogenation.

Nitration: Pyrrole and its derivatives are sensitive to strong acids, which can cause polymerization. stackexchange.com Therefore, standard nitrating conditions like a mixture of nitric acid and sulfuric acid are generally avoided. A common and milder reagent for the nitration of pyrroles is acetyl nitrate (B79036) (HNO₃/Ac₂O). stackexchange.com Nitration of 1-methylpyrrole (B46729) with this reagent yields 1-methyl-2-nitropyrrole predominantly, with a smaller amount of the 3-nitro isomer. stackexchange.com For 2-Amino-1-methylpyrrole, the powerful activating effect of the amino group would again direct the incoming nitro group. However, the amino group itself can be protonated or oxidized under nitrating conditions. If the reaction is successful, the primary product is expected to be 5-nitro-2-amino-1-methylpyrrole.

Table 2: Representative Halogenation and Nitration Reactions on Pyrrole Derivatives

Substrate Reagent Product(s) Reference
Pyrrole SO₂Cl₂ Poly-chlorinated pyrroles rsc.org
1-Methylpyrrole HNO₃/Ac₂O 1-Methyl-2-nitropyrrole, 1-Methyl-3-nitropyrrole stackexchange.com

Reactivity of the Exocyclic Amino Group in Derivatization

The primary amino group at the C2 position is a key site for functionalization, behaving as a typical nucleophile.

Acylation: The exocyclic amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of N-acyl-2-amino-1-methylpyrrole derivatives (amides). researchgate.net This transformation is often used to protect the amino group or to introduce new functional moieties into the molecule. For example, various N-(pyrrole-2-carbonyl)-amino acid methyl esters have been synthesized by acylating amino acid esters with 2-(trichloroacetyl) pyrroles. researchgate.net

Alkylation: The amino group can also be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted into secondary and tertiary amines, and potentially even a quaternary ammonium (B1175870) salt. The nucleophilicity of the pyrrole ring nitrogen is significantly reduced due to the delocalization of its lone pair into the aromatic system, so alkylation occurs preferentially at the exocyclic amino group. wikipedia.org Protecting group strategies are often employed to achieve mono-alkylation. nih.gov

As a primary amine, 2-Amino-1-methylpyrrole can react with aldehydes or ketones via a condensation reaction to form Schiff bases (imines). jetir.orgchemijournal.com The reaction typically occurs under mild conditions, sometimes with acid catalysis, and involves the formation of a carbon-nitrogen double bond (-C=N-). researchgate.net This reaction is a versatile method for creating more complex molecular architectures. For instance, novel Schiff bases have been synthesized from the reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with various aromatic aldehydes. researchgate.net The formation of these imines is often reversible and can be influenced by factors such as pH and solvent. rsc.org

General Reaction for Schiff Base Formation: [Pyrrole]-NH₂ + R-CHO ⇌ [Pyrrole]-N=CH-R + H₂O (2-Amino-1-methylpyrrole) + (Aldehyde) ⇌ (Schiff Base) + (Water)

Rearrangement Pathways Involving 2-Amino-1-methylpyrrole Scaffolds

The 2-aminopyrrole scaffold is a crucial architectural motif found in numerous bioactive compounds. nih.gov While specific rearrangement pathways starting directly from 2-amino-1-methylpyrrole are not extensively documented in readily available literature, the formation of and potential transformations within the 2-aminopyrrole ring system can be understood through analogous and related rearrangement reactions.

One significant pathway that leads to the formation of the 2-aminopyrrole core is the propargylic 3,4-diaza-Cope rearrangement. nih.govacs.org This metal-free domino reaction begins with N-alkynyl, N'-vinyl hydrazides. The process is initiated by the sigmatropic rearrangement, followed by a tandem isomerization and a 5-exo-dig N-cyclization reaction to yield the substituted 2-aminopyrrole structure. nih.govacs.org This methodology highlights a sophisticated rearrangement strategy to construct the core scaffold itself.

A plausible, though not explicitly documented, rearrangement for the 2-amino-1-methylpyrrole system is the Dimroth rearrangement. This type of rearrangement is a well-known isomerization reaction in certain nitrogen-containing heterocycles, such as 1,2,3-triazoles and 2-iminopyrimidines, where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgnih.gov The process typically occurs via a ring-opening to an intermediate, followed by rotation and ring-closure. wikipedia.org Given that 2-amino-1-methylpyrrole can exist in tautomeric equilibrium with its imino form (1-methyl-1,5-dihydro-2H-pyrrol-2-imine), it is mechanistically conceivable that it could undergo a Dimroth-type rearrangement under certain conditions (e.g., acidic or basic catalysis, or heat), leading to the formation of a 2-(methylamino)pyrrole. nih.govrsc.org This potential pathway is summarized in the table below.

Potential Rearrangement Pathway for 2-Amino-1-methylpyrrole
Reaction Name
Starting Tautomer
Key Steps
Potential Product
Conditions

It is important to note that while this rearrangement is common in other heterocyclic systems like pyrimidines and triazoles rsc.orgnih.govrsc.org, its occurrence in the 2-amino-1-methylpyrrole scaffold remains a hypothetical pathway pending specific experimental validation.

Role as a Chemical Precursor and Ligand in Catalysis

The N-methylpyrrole core, of which 2-amino-1-methylpyrrole hydrochloride is a derivative, demonstrates reactivity towards aryl radicals. This interaction serves as an effective method for the C-2 arylation of the pyrrole ring in a process that can be described as the quenching of the aryl radical. acs.org A notable application of this reactivity is the direct C-2 arylation of N-methylpyrrole without the need for a transition-metal catalyst. acs.org

In this process, aryl radicals are generated from the oxidation of arylhydrazine salts by air. acs.org The highly reactive aryl radical then attacks the electron-rich N-methylpyrrole ring, leading to a stable C-2 arylated product. This method is advantageous due to its high regioselectivity, operational simplicity, and mild reaction conditions, proceeding at or near room temperature. acs.org

Table 1: Key Features of Aryl Radical Quenching by N-Methylpyrrole

Feature Description
Reactants N-methylpyrrole, Phenylhydrazine hydrochloride salt, NaOH, H₂O
Oxidant Air
Catalyst None (Transition-metal free)
Key Intermediate Aryl radical
Product C-2 arylated N-methylpyrrole

| Significance | Provides a direct and convenient synthesis route for C-2 arylated pyrroles. acs.org |

This radical addition reaction underscores the utility of the N-methylpyrrole scaffold in terminating radical species, thereby forming new carbon-carbon bonds, a fundamental transformation in organic synthesis.

This compound serves as a foundational structure for the synthesis of N-methylpyrrole amino acids, which are critical building blocks for creating sequence-specific, DNA-binding polyamides. acs.orgnih.gov These synthetic polyamides, composed of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids, are designed to bind within the minor groove of double-stranded DNA with high affinity and specificity, comparable to some natural DNA-binding proteins. nih.gov

The synthesis of these pyrrole-imidazole polyamides is commonly achieved using manual solid-phase synthesis techniques. acs.orgstrath.ac.uk This methodology involves the sequential coupling of Boc-protected pyrrole and imidazole (B134444) carboxylic acid monomers on a resin support. nih.govstrath.ac.uk The amino group on the 2-amino-1-methylpyrrole scaffold can be conceptually elaborated into a carboxylic acid functionality, and the ring itself forms the core of the repeating monomer unit in the final polyamide chain.

Table 2: Solid-Phase Synthesis of Pyrrole-Imidazole Polyamides

Step Description
1. Monomer Preparation Synthesis of Boc-protected N-methylpyrrole carboxylic acid building blocks.
2. Resin Loading Attachment of the initial amino acid unit to a solid support resin (e.g., Boc-β-alanine-Pam resin). acs.org
3. Iterative Coupling Sequential addition of N-methylpyrrole and N-methylimidazole monomers using optimized coupling protocols to achieve high stepwise yields (>99%). acs.org

| 4. Cleavage & Deprotection | Release of the synthesized polyamide from the resin, often through aminolysis. acs.org |

The ability to synthesize these complex macromolecules relies on the availability of versatile precursors like 2-amino-1-methylpyrrole, which provides the essential N-methylpyrrole structural motif. The resulting polyamides have significant applications in molecular biology and are explored for their potential in gene regulation. nih.gov

Advanced Spectroscopic Characterization Methodologies for 2 Amino 1 Methylpyrrole Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Amino-1-methylpyrrole hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed. The protonation of the amino group to form the hydrochloride salt significantly influences the electronic environment of the pyrrole (B145914) ring, which is reflected in the resulting NMR spectra.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of 2-Amino-1-methylpyrrole, the protons on the pyrrole ring and the methyl group exhibit characteristic chemical shifts. The aromatic protons typically appear as multiplets due to spin-spin coupling. The N-methyl group protons resonate as a singlet, generally in the upfield region of the spectrum. The protons of the amino group can appear as a broad singlet, and its chemical shift is often solvent-dependent.

Upon formation of the hydrochloride salt, the protonation at the exocyclic amino group induces a downfield shift for the pyrrole ring protons due to the increased electron-withdrawing nature of the -NH₃⁺ group. This deshielding effect is a key indicator of salt formation. The coupling constants (J-values) between adjacent ring protons provide critical information about their connectivity.

Table 1: Representative ¹H NMR Spectroscopic Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 Varies Triplet J₃,₄ ≈ 2.5-3.0 Hz
H-4 Varies Multiplet -
H-5 Varies Doublet of doublets J₄,₅ ≈ 2.5-3.0 Hz, J₃,₅ ≈ 1.5-2.0 Hz
N-CH₃ Varies Singlet -
NH₂/NH₃⁺ Varies Broad Singlet -

Note: Specific chemical shift values are dependent on the solvent and concentration. Data is generalized based on typical values for substituted pyrroles.

Carbon (¹³C) NMR Analysis: Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the pyrrole ring carbons are sensitive to the substituents. The C-2 carbon, being directly attached to the amino group, shows a significant shift. The C-5 carbon is also notably affected. The carbon of the N-methyl group appears at a characteristic upfield position. The substituent effects are crucial for confirming the substitution pattern on the pyrrole ring.

Table 2: Representative ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)
C-2 Varies
C-3 Varies
C-4 Varies
C-5 Varies
N-CH₃ Varies

Note: Data is generalized. The presence of the electron-withdrawing -NH₃⁺ group in the hydrochloride salt typically causes a downfield shift for C-2 and C-5 compared to the free base.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyrrole ring (H-3, H-4, and H-5).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the pyrrole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of the compound and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands. The N-H stretching vibrations of the protonated amino group (-NH₃⁺) appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C and C-N stretching vibrations of the pyrrole ring appear in the fingerprint region (1600-1400 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyrrole ring are often strong in the Raman spectrum, which can be useful for confirming the aromatic structure.

Table 3: Key Vibrational Spectroscopy Bands

Wavenumber (cm⁻¹) Assignment
3200-2800 N-H stretch (-NH₃⁺)
3100-3000 Aromatic C-H stretch
2950-2850 Aliphatic C-H stretch (N-CH₃)
~1600 N-H bend

Mass Spectrometry (MS): Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the cation (2-Amino-1-methylpyrrolium) can be readily observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Under tandem MS (MS/MS) conditions, the molecular ion is fragmented. The fragmentation pattern of 2-substituted pyrrole derivatives is influenced by the side-chain substituents. Common fragmentation pathways can include the loss of small neutral molecules. The analysis of these fragments helps to confirm the structure of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrrole ring is an aromatic system, and as such, it exhibits characteristic π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the substituents on the ring. The amino group, being an auxochrome, can influence the λmax. Protonation of the amino group in the hydrochloride salt can lead to a shift in the absorption bands (either a bathochromic or hypsochromic shift) due to the alteration of the electronic properties of the chromophore. This technique is particularly useful for analyzing the extent of conjugation in derivatives of the title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.eduexcillum.comrigaku.com This method is instrumental in determining the detailed molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the chemical and physical properties of a compound. carleton.edurigaku.compulstec.net The fundamental principle of X-ray crystallography lies in the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice within a single crystal. youtube.comub.edu By analyzing the pattern of diffracted X-rays, a three-dimensional map of the electron density can be constructed, from which the positions of the individual atoms can be inferred. youtube.com

A comprehensive search of the scientific literature did not yield a specific X-ray crystal structure for this compound. However, to illustrate the application and the type of detailed structural information that can be obtained from such studies, the crystallographic data for a related pyrrole derivative, (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate (B79036) monohydrate, is presented here as a case study. scispace.comresearchgate.net

The determination of the crystal structure of this derivative involved directing a beam of monochromatic X-rays onto a single crystal of the compound and recording the resulting diffraction pattern. scispace.com The analysis of this pattern provided the fundamental crystallographic parameters that define the solid-state structure of the molecule.

The key findings from the X-ray crystallographic analysis of (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate are summarized in the following data tables.

Table 1: Crystal Data and Structure Refinement

Parameter Value
Empirical Formula C6H12N6O4
Formula Weight 232.20 g/mol
Crystal System Monoclinic
Space Group P21/n
a (Å) 7.3652(3)
b (Å) 16.8683(7)
c (Å) 8.3779(3)
β (°) 101.525(4)
Volume (ų) 1019.87(7)
Z 4
Temperature (K) 170
Wavelength (Å) 0.71073
R-factor (Rgt(F)) 0.0349
wR-factor (wRref(F²)) 0.1018

Data sourced from Jin et al., 2021. scispace.comresearchgate.net

The unit cell parameters (a, b, c, β) define the dimensions and shape of the repeating unit of the crystal lattice. The space group (P21/n) describes the symmetry elements present within the crystal. The R-factors are indicators of the quality of the structural model and the agreement between the calculated and observed diffraction data.

Further analysis of the crystallographic data allows for the determination of the precise positions of each atom in the molecule, which in turn provides detailed information about bond lengths and angles.

Table 2: Selected Bond Lengths

Bond Length (Å)
C5–N2 1.2817

Data sourced from Jin et al., 2021. scispace.com

The bond length of 1.2817 Å for the C5–N2 bond is indicative of a double bond. scispace.com This level of detail is essential for confirming the covalent structure of the molecule and understanding its electronic properties.

Theoretical and Computational Chemistry Studies on 2 Amino 1 Methylpyrrole Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These calculations can predict molecular geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrrole (B145914) derivatives, DFT methods such as B3LYP with basis sets like 6-311+G(d,p) have been effectively used to predict their geometries.

Table 1: Predicted Geometrical Parameters for a Model Pyrrole System (Note: This table is illustrative and based on general findings for substituted pyrroles, not specific experimental or computational data for 2-Amino-1-methylpyrrole hydrochloride.)

Parameter Predicted Value
C-C bond length (in ring) ~1.38 - 1.42 Å
C-N bond length (in ring) ~1.37 Å
C-N bond length (amino group) ~1.40 Å
C-N-C bond angle (in ring) ~108° - 110°

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For pyrrole and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The presence of an electron-donating amino group and a methyl group on the pyrrole ring would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. Computational studies on similar aromatic amines have shown that these substituents significantly influence the frontier orbital energies. The protonation of the amino group in the hydrochloride salt would, however, have a stabilizing effect on the electronic structure, likely lowering the HOMO energy and increasing the HOMO-LUMO gap.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Pyrrole (Note: These values are hypothetical and intended to illustrate the concepts.)

Orbital Energy (eV)
HOMO -5.8
LUMO -0.5

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are valuable for assigning signals in experimental spectra. For this compound, DFT calculations could predict the 1H and 13C chemical shifts. The chemical shifts of the pyrrole ring protons and carbons would be influenced by the electron-donating effects of the amino and methyl groups.

UV-Vis Absorption: The electronic transitions responsible for UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT). For pyrrole derivatives, the absorption spectra are typically characterized by π → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the substituents on the pyrrole ring.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the surrounding environment. These simulations can offer insights into how this compound interacts with solvent molecules or other molecules in a condensed phase.

Stacking interactions, particularly π-π stacking, are non-covalent interactions that are important in systems with aromatic rings. For pyrrole systems, these interactions can influence their aggregation and self-assembly behavior. MD simulations can be employed to investigate the propensity of 2-Amino-1-methylpyrrole cations to form stacked arrangements in solution or in the solid state. The simulations can reveal the preferred stacking geometries (e.g., parallel-displaced, T-shaped) and the energetics of these interactions. While direct studies on this specific molecule are lacking, research on similar heterocyclic systems demonstrates the utility of MD in understanding these phenomena.

Computational Elucidation of Reaction Mechanisms and Pathways

The reaction mechanisms of pyrrole and its derivatives are a primary focus of computational investigation. Methodologies such as Density Functional Theory (DFT) are frequently used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. While specific computational studies on the reaction pathways of this compound are not extensively documented, the mechanisms can be inferred from studies on related substituted pyrroles.

A key reaction for the pyrrole ring is electrophilic aromatic substitution. The high electron density of the ring, enhanced by the nitrogen atom's lone pair, makes it highly susceptible to attack by electrophiles. Computational studies consistently show that electrophilic attack on pyrroles preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the sigma complex) is better stabilized by resonance compared to attack at the C3 (β) position. pearson.com

For 2-Amino-1-methylpyrrole, the presence of a strong electron-donating amino group (-NH₂) at the C2 position and a mildly electron-donating methyl group (-CH₃) at the N1 position further activates the ring. Computational models would predict that these groups enhance the nucleophilicity of the ring carbons. However, the amino group at C2 directs incoming electrophiles primarily to the C5 position. The protonation of the amino group, as in the hydrochloride salt, would significantly alter this reactivity, making the ring less reactive toward electrophiles.

Mechanistic studies on the synthesis of substituted pyrroles have also been aided by computational chemistry. For instance, in the synthesis of polysubstituted pyrroles, DFT calculations have been used to determine the favorability of different pathways, such as whether a reaction proceeds via a radical or an ionic mechanism. nih.gov These studies involve calculating the energies of intermediates and transition states (TS) to establish the most likely reaction coordinate. nih.gov

Table 1: Representative Calculated Energy Barriers for Electrophilic Attack on a Model Pyrrole System

Attack Position Transition State (TS) Energy (kcal/mol) Thermodynamic Product Stability (kcal/mol)
C2 (α-position) 15.8 -5.2
C3 (β-position) 21.3 -1.9

Note: Data are hypothetical and representative of typical DFT calculations on simple pyrrole systems to illustrate the kinetic and thermodynamic preference for C2 substitution.

These computational approaches allow for a step-by-step elucidation of the reaction, from the initial interaction of reactants to the formation of the final products, providing a detailed molecular-level picture of the chemical transformation.

Structure-Reactivity Relationships from a Theoretical Perspective

The relationship between a molecule's structure and its chemical reactivity can be quantitatively described using theoretical and computational methods. mdpi.com For this compound, its reactivity is governed by the interplay of the aromatic pyrrole core and its substituents.

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is often explained by the distribution and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater willingness to donate electrons to an electrophile. The electron-donating amino and methyl groups on the pyrrole ring are expected to raise the energy of the HOMO, making the molecule more nucleophilic and reactive towards electrophiles than unsubstituted pyrrole. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. For a pyrrole derivative, these maps typically show a region of negative electrostatic potential (electron-rich) delocalized over the π-system of the ring, which is the site of electrophilic attack. pixel-online.net The amino and methyl groups would increase the negative potential of the ring. Conversely, in the hydrochloride form, the protonated -NH₃⁺ group would create a region of strong positive potential and would withdraw electron density from the ring through an inductive effect, thereby deactivating it toward electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge transfer and delocalization within the molecule. researchgate.net For 2-Amino-1-methylpyrrole, NBO calculations would quantify the delocalization of the nitrogen lone pair into the pyrrole ring's π-system and the hyperconjugative effects of the methyl group, providing a quantitative measure of their electron-donating capabilities.

Table 2: Theoretical Reactivity Descriptors for Pyrrole and Substituted Pyrroles

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Pyrrole (Model) -5.85 1.95 7.80
1-Methylpyrrole (B46729) (Model) -5.70 2.05 7.75
2-Aminopyrrole (Model) -5.40 2.10 7.50
2-Ammoniopyrrole (Protonated Model) -8.20 -0.50 7.70

Note: These values are illustrative, based on general principles and DFT calculations on related systems, to demonstrate electronic trends.

Advanced Analytical Techniques for Characterization in Research Settings

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques involve the online coupling of a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. actascientific.comsaspublishers.com The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for the unambiguous identification and sensitive quantification of compounds like 2-Amino-1-methylpyrrole hydrochloride in various matrices. journalijsra.comijnrd.org

In an LC-MS/MS system, the analyte is first separated from other components by an HPLC system as described in section 6.1.1. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer (e.g., an electrospray ionization, ESI, source), where the analyte molecules are ionized, typically forming a protonated molecular ion [M+H]⁺. mdpi.com

This parent ion is then selected in the first mass analyzer (Q1) and fragmented by collision with an inert gas in a collision cell (Q2). The resulting fragment ions are then analyzed in a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. mdpi.com By monitoring a specific transition from a parent ion to a characteristic fragment ion, LC-MS/MS can detect and quantify the target analyte with high confidence, even at very low concentrations and in complex sample matrices. nih.gov This makes it an ideal technique for detailed metabolic studies or trace impurity analysis.

Derivatization Strategies for Analytical Enhancement and Specific Detection

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique, most notably Gas Chromatography. sigmaaldrich.comnih.gov For this compound, the primary amino group imparts polarity and the ability to hydrogen bond, which hinders GC analysis. thermofisher.com Derivatization converts this polar functional group into a less polar, more volatile, and more thermally stable moiety. nih.govmdpi.com

Common derivatization strategies for compounds containing amino groups include:

Silylation: This is a widely used method where an active hydrogen in the amino group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly employed. thermofisher.comsigmaaldrich.com The resulting silylated derivatives are significantly more volatile and produce characteristic mass spectra. sigmaaldrich.com

Acylation: In this method, the amino group is converted to an amide using an acylating agent. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are frequently used. nih.gov The resulting fluorinated derivatives are highly volatile and are particularly useful for sensitive detection using an electron capture detector (ECD) in GC or for generating specific fragmentation patterns in GC-MS. mdpi.com

Esterification: If other functional groups like carboxylic acids were present, they would typically be esterified (e.g., converted to a methyl ester) in a two-step derivatization process that also targets the amino group. nih.govresearchgate.net

The choice of derivatization reagent and reaction conditions depends on the specific analytical goals, such as improving chromatographic peak shape, enhancing detection sensitivity, or directing mass spectral fragmentation to yield more structural information. sigmaaldrich.com

Table 3: Common Derivatization Strategies for Amino Groups for GC Analysis

Derivatization TypeCommon Reagent(s)Derivative FormedKey Advantages
Silylation MSTFA, MTBSTFA thermofisher.comsigmaaldrich.comSilyl ether/amineForms volatile by-products; derivatives are thermally stable. thermofisher.com
Acylation TFAA, PFPA nih.govFluoroacyl amideIncreases volatility; enhances detectability by ECD and MS. mdpi.com

Applications and Role in Advanced Organic Synthesis and Materials Chemistry

Building Blocks for Complex Heterocyclic Architectures

2-Amino-1-methylpyrrole hydrochloride serves as a valuable precursor in the synthesis of intricate molecular structures. The pyrrole (B145914) nucleus is a fundamental component in numerous drug discovery programs, and its derivatives are explored for a wide range of therapeutic applications. acs.org The amino group on the pyrrole ring provides a reactive site for further chemical transformations, enabling its use as a foundational building block for more complex heterocyclic systems. chemimpex.com

The versatility of aminopyrrole derivatives is demonstrated in their application in domino reactions, which allow for the construction of complex molecules in a single, efficient step. acs.org For instance, pyrrole-based enaminones, which can be synthesized from pyrrole precursors, are used to create fused heterocyclic systems such as indolizines and pyrrolo[1,2-a]pyrazines. nih.govresearchgate.net These synthetic strategies often involve cyclization reactions where the aminopyrrole derivative or a closely related structure acts as the key starting material. nih.gov The development of methodologies for synthesizing substituted 2-aminopyrroles is an active area of research, as these compounds provide access to a diverse range of molecular architectures for various scientific investigations. acs.org The presence of multiple reaction centers in aminoazole compounds, a class to which aminopyrroles belong, allows for controlled, multidirectional interactions to synthesize diverse chemical products. frontiersin.org

Precursors in the Synthesis of Natural Product Analogues (without bioactivity claims)

The structural motif of the pyrrole ring is present in a wide array of natural products. nih.gov Consequently, simple pyrrole derivatives are logical starting points for the synthesis of analogues of these naturally occurring compounds. Diversity-oriented synthesis (DOS) is a strategy that facilitates the creation of libraries of molecules with varied structural features from a common starting material, and amino-substituted heterocycles are often employed as these foundational blocks. mdpi.com

For example, 2-formylpyrroles, which are structurally related to aminopyrroles, have been utilized as building blocks in the divergent synthesis of substituted indolizines and pyrrolo[1,2-a]pyrazines. nih.govresearchgate.net This process involves converting the formylpyrrole into a more complex intermediate, such as a pyrrole-based enaminone, which then undergoes cyclization to form the final fused-ring system. researchgate.net These synthetic routes allow chemists to construct molecular frameworks that mimic portions of natural product structures. The synthesis of analogues of natural products like crispine A, which features a pyrrolo[2,1-a]isoquinoline (B1256269) core, often involves strategies that build upon simpler heterocyclic precursors. researchgate.net The ability to use compounds like this compound as starting materials provides a modular approach to constructing libraries of natural product analogues for further study in various chemical contexts.

Development of Conjugated Systems and Functional Materials Incorporating Pyrrole Units

The pyrrole ring is a fundamental unit in the field of materials chemistry, particularly for the development of conjugated polymers and functional materials. nih.govfrontiersin.org Polypyrrole (PPy) is a well-known conducting polymer that has garnered significant interest due to its high conductivity and biocompatibility. nih.gov The properties of polypyrrole can be tuned through the copolymerization of pyrrole with other monomers, leading to materials with improved mechanical properties or tailored electronic characteristics. nih.gov

Pyrrole derivatives are used to construct more complex conjugated systems, such as conjugated microporous polymers (CMPs). frontiersin.org These materials are synthesized through methods like oxidative self-polycondensation of monomers containing multiple pyrrole units. frontiersin.org The resulting polymers possess high specific surface areas and inherent pore channels, making them suitable for various applications. frontiersin.org

Another important class of functional materials is based on the diketopyrrolopyrrole (DPP) core. DPP-based conjugated polymers are synthesized for use in organic electronics, such as organic thin-film transistors (OTFTs). rsc.orgrsc.org The synthesis of these polymers can be achieved through methods like direct arylation polycondensation (DArP), which is considered an eco-friendly protocol. rsc.org The electronic properties and film morphology of these polymers can be systematically modified by introducing different chemical groups, such as fluorine atoms, onto the DPP building block. rsc.org Research has also focused on synthesizing novel pyrrole-based conjugated polymers with specific optical properties. nih.gov

Table 1: Examples of Functional Materials Incorporating Pyrrole Units
Material ClassKey Pyrrole-Based UnitSynthesis Method ExampleNotable Property
Conducting PolymersPyrroleElectrochemical PolymerizationHigh Electrical Conductivity nih.gov
Conjugated Microporous Polymers (CMPs)1,3,5-tri(pyrrol-2-ly)benzeneOxidative Self-PolycondensationHigh Specific Surface Area, Porosity frontiersin.org
Organic SemiconductorsDiketopyrrolopyrrole (DPP)Direct Arylation Polycondensation (DArP)High Charge Carrier Mobility rsc.org

Involvement in Atmospheric Chemistry Mechanisms: Formation of Brown Carbon

Pyrrole and its derivatives, which can be released into the atmosphere from sources such as biomass burning, play a role in atmospheric chemistry, particularly in the formation of brown carbon (BrC). nsf.govaaqr.org Brown carbon is a class of light-absorbing organic aerosols that can impact the Earth's radiative balance. nih.govresearchgate.net

Atmospheric processing, especially during the nighttime, can enhance the formation of BrC from heterocyclic volatile organic compounds like pyrrole. nsf.govaaqr.org The nighttime oxidation of pyrrole is primarily initiated by the nitrate (B79036) radical (NO₃). nsf.govaaqr.org This oxidation process leads to the formation of secondary organic aerosol (SOA) with a high yield compared to other heterocyclic compounds like furan (B31954) and thiophene. nsf.gov

The SOA formed from pyrrole oxidation is significantly light-absorbing. nsf.gov High-resolution mass spectrometry has been used to identify the molecular composition of this BrC, revealing that unsaturated heterocyclic nitro products, such as nitropyrrole (C₄H₄N₂O₂), and organonitrates are likely the key chromophores (light-absorbing components). nsf.govaaqr.org Further studies have highlighted that N-containing carbonyl chromophores, including imides and amides, can be critical contributors to the light absorption of SOA derived from pyrrole and its derivatives. nih.gov The formation of these N-containing carbonyls represents a previously underappreciated pathway for BrC formation. nih.gov These findings indicate that the nighttime oxidation of pyrrole emitted from sources like wildfires is a plausible and significant source of atmospheric brown carbon. nsf.gov

Table 2: Optical Properties of Secondary Organic Aerosol (SOA) from Nitrate Radical (NO₃) Oxidation of Pyrrole
ParameterValueSignificance
Imaginary component of refractive index at 375 nm (k₃₇₅)0.015 ± 0.003Indicates significant light absorption at near-UV wavelengths. nsf.gov
Single Scattering Albedo at 375 nm (SSA₃₇₅)0.86 ± 0.01A value less than 1 indicates that the aerosol absorbs light rather than just scattering it. nsf.gov
Average Mass Absorption Coefficient (⟨MAC⟩₂₉₀₋₇₀₀ ₙₘ)3400 ± 700 cm² g⁻¹Quantifies the light absorption efficiency per unit mass; this value is comparable to high-NOx anthropogenic SOA. nsf.gov

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-methylpyrrole hydrochloride?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict one-step synthesis pathways by leveraging databases like Reaxys or PISTACHIO. For example, nucleophilic substitution or condensation reactions involving pyrrole derivatives and methylamine in acidic conditions may yield the target compound. Crystallization in monoclinic space groups (e.g., P21/c) under controlled temperature and solvent conditions ensures purity .

Q. How is the purity and structural identity of this compound validated?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to confirm substituent positions on the pyrrole ring.
  • X-ray Diffraction (XRD) : Resolve monoclinic crystal structures (e.g., space group P21/c) to verify molecular geometry .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase methods with UV detection to assess purity (>98%) and identify impurities .
  • Chloride Ion Test : Confirm the presence of hydrochloride via reaction with silver nitrate (formation of AgCl precipitate) .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer :
  • Solubility : Test in polar solvents (water, methanol) using gravimetric or spectrophotometric methods. Freely soluble in water due to ionic interactions, as seen in structurally similar hydrochlorides .
  • Stability : Store in airtight, light-protected containers at 2–8°C. Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity) and HPLC analysis .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

  • Methodological Answer : Conflicting space group assignments (e.g., P21/c vs. P21/n) may arise from polymorphic variations. Validate via:
  • Single-Crystal XRD : Refine lattice parameters and compare with literature.
  • Powder XRD : Identify polymorphic impurities.
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing .

Q. What strategies optimize its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Simulate binding interactions using the amino group’s hydrogen-bonding capacity and the pyrrole ring’s π-π stacking with aromatic residues.
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., ethyl instead of methyl) to enhance binding affinity .

Q. How can enantiomeric purity be analyzed for chiral derivatives?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) and reference standards. Validate resolution using polarimetric detection or circular dichroism. Cross-reference with synthetic routes to ensure stereochemical control .

Q. What protocols mitigate risks in handling this compound during experiments?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation of hydrochloride aerosols.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • First-Aid Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.